molecular formula C22H27NO5 B11308086 7-hydroxy-3-[3-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-3-oxopropyl]-4-methyl-2H-chromen-2-one

7-hydroxy-3-[3-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-3-oxopropyl]-4-methyl-2H-chromen-2-one

Cat. No.: B11308086
M. Wt: 385.5 g/mol
InChI Key: DOXLFTXIBWNBEV-UHFFFAOYSA-N
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Description

7-hydroxy-3-[3-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-3-oxopropyl]-4-methyl-2H-chromen-2-one is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chromen-2-one core, a hydroxyisoquinoline moiety, and a hydroxypropyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to streamline the production process and reduce costs .

Chemical Reactions Analysis

Types of Reactions

7-hydroxy-3-[3-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-3-oxopropyl]-4-methyl-2H-chromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy groups can yield ketones or aldehydes, while reduction of the carbonyl groups can produce alcohols .

Scientific Research Applications

7-hydroxy-3-[3-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-3-oxopropyl]-4-methyl-2H-chromen-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 7-hydroxy-3-[3-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-3-oxopropyl]-4-methyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. For example, it may inhibit specific enzymes or receptors involved in inflammatory or cancer pathways, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-hydroxy-3-[3-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-3-oxopropyl]-4-methyl-2H-chromen-2-one include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C22H27NO5

Molecular Weight

385.5 g/mol

IUPAC Name

3-[3-(4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl)-3-oxopropyl]-7-hydroxy-4-methylchromen-2-one

InChI

InChI=1S/C22H27NO5/c1-14-17-6-5-16(24)12-19(17)28-21(26)18(14)7-8-20(25)23-11-10-22(27)9-3-2-4-15(22)13-23/h5-6,12,15,24,27H,2-4,7-11,13H2,1H3

InChI Key

DOXLFTXIBWNBEV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)O)CCC(=O)N3CCC4(CCCCC4C3)O

Origin of Product

United States

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